1-(4-Aminophenyl)piperidin-4-amine
Description
1-(4-Aminophenyl)piperidin-4-amine is a piperidine derivative featuring an amine group at the 4-position of the piperidine ring and a 4-aminophenyl substituent at the 1-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. Its applications span drug discovery, particularly in targeting enzymes and receptors involved in neurological and infectious diseases .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(4-aminophenyl)piperidin-4-amine |
InChI |
InChI=1S/C11H17N3/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,12-13H2 |
InChI Key |
ZHCAUWWZBQLKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Coupling-Based Synthesis
A prominent synthetic route involves the Buchwald-Hartwig amination reaction, which couples aryl halides with amines to form C-N bonds efficiently. According to patent CN114516849A, the synthesis of 1-(4-aminophenyl)piperidin-4-amine proceeds via a multi-step sequence:
Step (a): Buchwald-Hartwig coupling of a halogenated aromatic compound (e.g., 4-bromoaniline derivatives) with piperazine or piperidine derivatives to generate intermediate compounds.
Step (b): Removal of hydroxyl protecting groups when present, to reveal phenolic or amino functionalities.
Step (c): Reaction of intermediates with ammonium acetate under elevated temperature (around 200 °C) in a sealed pressure reactor, facilitating amination or acetamidation reactions.
Step (d): Hydrolysis or deprotection steps to yield the final this compound product.
This method typically employs solvents such as ethylene glycol and uses phosphoric acid as a catalyst under controlled temperature and pressure conditions. The final product is isolated by extraction with toluene, pH adjustment, and drying. Yields reported are high, typically above 90%, with purities exceeding 95% as confirmed by ^1H NMR spectroscopy.
Table 1. Key Reaction Conditions and Yields from Buchwald-Hartwig Route
| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Solvent |
|---|---|---|---|---|---|---|
| (a) | Aryl halide + piperazine, Pd catalyst (not detailed) | Ambient to 100 | Several hrs | Not specified | Not specified | Not specified |
| (c) | Ammonium acetate, acetic acid, sealed reactor | 200 | 20 | 74 | 95 | Pressure kettle |
| (d) | Hydrolysis with ammonia gas, phosphoric acid catalyst | 145 | 15 | 95 | 99 | Ethylene glycol |
The ^1H NMR data confirm the presence of aromatic protons, piperidine ring methylene protons, and amino protons consistent with the target compound.
Mannich-Type Condensation and Piperidin-4-one Intermediates
The synthesis of piperidin-4-one derivatives followed by functional group transformations is another route:
Mannich condensation of acetone dicarboxylic acid esters with aromatic aldehydes and ammonia or primary amines yields 2,6-diaryl-4-oxopiperidine derivatives.
Subsequent reduction and substitution steps introduce amino groups at the 1- and 4-positions of the piperidine ring.
Though this method is more commonly used for substituted piperidin-4-ones, it can be adapted for the synthesis of this compound by appropriate choice of starting materials and reaction conditions.
Carbamate Intermediate Route
Industrial-scale synthesis sometimes employs carbamate intermediates:
Reaction of 4-(4-aminophenyl)piperazin-1-yl phenol derivatives with phenyl chloroformate in solvents like tetrahydrofuran or N,N-dimethylformamide at low temperatures (0–30 °C) forms phenyl carbamate intermediates.
These intermediates can be further transformed to yield the target amine compound.
This method achieves high yields (above 90%) and high purity (above 98%) and is suitable for large-scale production.
Table 2. Carbamate Intermediate Synthesis Parameters
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran, N,N-dimethylformamide |
| Temperature | 0–30 °C |
| Reaction Time | 0.5 to 3 hours |
| Yield | 94.6% |
| Purity (HPLC) | 98.5% |
| Workup | Quenching with water, filtration, washing |
Analytical Characterization
Across these methods, the identity and purity of this compound are confirmed by:
[^1H Nuclear Magnetic Resonance (NMR) Spectroscopy](pplx://action/followup): Characteristic aromatic multiplets between δ 6.4–7.7 ppm, singlets corresponding to amino protons, and multiplets for piperidine methylene protons between δ 2.9–3.7 ppm.
High-Performance Liquid Chromatography (HPLC): Purity assessments typically show >95% purity.
Infrared (IR) Spectroscopy: Presence of NH2 stretching bands around 3300–3500 cm^-1.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Buchwald-Hartwig Coupling | Pd-catalyzed C-N bond formation, multi-step | High yield, high purity | Requires Pd catalyst, pressure reactor |
| Reductive Amination | Imine formation and reduction | Versatile, suitable for analogs | Requires reductive conditions |
| Mannich Condensation + Reduction | Formation of piperidin-4-one intermediates | Established chemistry | Multi-step, may need optimization |
| Carbamate Intermediate Route | Phenyl chloroformate reaction, large scale | High yield, scalable | Use of hazardous reagents |
Chemical Reactions Analysis
1-(4-Aminophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Aminophenyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)piperidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 1-(4-Aminophenyl)piperidin-4-amine with analogs differing in substituents on the piperidine or aromatic moieties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl group in the target compound donates electrons via resonance, enhancing interactions with negatively charged enzyme pockets (e.g., in PfFd-PfFNR inhibition) compared to electron-withdrawing groups like Cl .
- Solubility : The primary amine at position 4 increases aqueous solubility, whereas acetyl or benzyl substituents reduce it .
- Bioavailability : Bulky substituents (e.g., phenethyl in ) may hinder membrane permeability but improve target specificity.
Antimalarial Activity
- This compound derivatives: Chalcone analogs like (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibit 50% inhibition of PfFd-PfFNR interaction, critical for malaria parasite survival. The amino group facilitates electrostatic interactions with PfFNR .
- 1-(4-Chlorobenzyl)piperidin-4-amine : Lacks antimalarial activity due to the absence of a conjugated π-system necessary for chalcone-like inhibition .
Antiplasmodial Activity
- 1-(4-Methoxyphenethyl)piperidin-4-amine : Used in astemizole analogs to inhibit hemozoin formation, a key process in Plasmodium metabolism. The methoxy group enhances binding to heme via π-stacking .
Cholinesterase Inhibition
- 1-Benzylpiperidin-4-amine : Serves as a precursor in acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. The benzyl group fits into the enzyme’s hydrophobic gorge, while the amine interacts with catalytic residues .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Aminophenyl)piperidin-4-amine and its analogs?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React piperidin-4-amine with 4-nitrobenzyl halide in the presence of a base (e.g., NaOH) and polar aprotic solvent (e.g., acetonitrile) under reflux .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .
- Key Conditions : Optimize pH (7–9) and temperature (60–80°C) to minimize side reactions. Use TLC or HPLC to monitor progress .
- Reference Compounds : Similar protocols apply to 1-(4-Nitrobenzoyl)piperidin-4-amine and 1-Isopentylpiperidin-4-amine hydrochloride .
Q. How is this compound characterized analytically?
- Methodological Answer :
- NMR Spectroscopy : Confirm amine proton signals at δ 1.5–2.5 ppm (piperidine ring) and aromatic protons at δ 6.5–7.5 ppm (4-aminophenyl group) .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., 221.28 g/mol for C₁₁H₁₇N₃) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What solvents and reaction conditions optimize the stability of this compound?
- Methodological Answer :
- Solvents : Ethanol, acetonitrile, or DMF for synthesis; avoid protic solvents for acylation steps .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to limit photodegradation .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors?
- Methodological Answer :
- Targets : Structural analogs (e.g., 1-(3-Fluorophenyl)piperidin-4-amine) bind serotonin (5-HT₂A) and dopamine (D₂) receptors. Use radioligand displacement assays (³H-ketanserin for 5-HT₂A) to measure IC₅₀ values .
- Mechanism : The 4-aminophenyl group enhances π-π stacking with receptor aromatic residues, while the piperidine amine facilitates hydrogen bonding .
- Contradictions : Some analogs show variable affinity due to substituent electronic effects (e.g., –NO₂ vs. –NH₂). Validate via molecular docking (AutoDock Vina) .
Q. What computational methods are used to predict the reactivity of this compound?
- Methodological Answer :
- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict oxidation sites. For example, permanganate oxidation of similar piperidines proceeds via radical intermediates, as shown in spectroscopic studies .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structure with blood-brain barrier permeability .
Q. How can conflicting data on biological activity be resolved?
- Methodological Answer :
- Case Study : Discrepancies in receptor binding affinity may arise from assay conditions (e.g., pH, co-solvents). Replicate experiments using standardized protocols (e.g., Tris buffer, pH 7.4) .
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies. Use meta-analysis tools (e.g., RevMan) to identify outliers .
Key Recommendations for Researchers
- Synthesis : Prioritize reductive amination over alkylation for higher purity .
- Biological Assays : Include positive controls (e.g., ketanserin for 5-HT₂A) to validate results .
- Computational Tools : Pair DFT with experimental spectroscopy to elucidate reaction pathways .
Note : Specific data for this compound may require experimental validation. The above FAQs are extrapolated from structurally related piperidine derivatives and PubChem data. Excluded unreliable sources per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
